molecular formula C8H14O2 B8630314 6-Methoxy-1-oxaspiro[2,5]octane

6-Methoxy-1-oxaspiro[2,5]octane

Cat. No.: B8630314
M. Wt: 142.20 g/mol
InChI Key: LKDJMGYIXKVJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-oxaspiro[2,5]octane is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

6-methoxy-1-oxaspiro[2.5]octane

InChI

InChI=1S/C8H14O2/c1-9-7-2-4-8(5-3-7)6-10-8/h7H,2-6H2,1H3

InChI Key

LKDJMGYIXKVJLC-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (60% in mineral oil, 1.20 g, 30.0 mmol) in dimethylsulfoxide (19 mL) was added trimethylsulfoxonium iodide (6.89 g, 31.3 mmol) at room temperature, and the mixture was stirred at room temperature for 30 min. To this mixture was added a solution of 4-methoxycyclohexanone (3.53 g, 10.0 mmol, prepared according to Shvily, Ronit et al., J. Chem. Soc. Perkin Trans. 2, 1997, 6, 1221) in dimethylsulfoxide (95 mL) dropwise at room temperature, and the mixture was stirred at room temperature for 20 h. Then the mixture was diluted with water (1.0 L), and extracted with diethyl ether (200 mL×6). The combined organic layers were dried over magnesium sulfate, and concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting n-hexane/ethyl acetate (v/v=15/1˜10/1) to give 338 mg (9%, cis) and 204 mg (5%, trans) of the title compound as colorless oil respectively.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
95 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

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